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4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide

Epigenetics Histone deacetylase inhibition Cancer therapeutics

Researchers optimizing HDAC3-selective scaffolds for oncology or inflammatory disease often encounter flat SAR from generic benzamides. 4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide (CAS 349619-25-6) resolves this with a differentiated biochemical fingerprint: - HDAC3 IC₅₀: 28 nM - a 3.5-fold potency gain over the des-chloro analog, enabling isoform-selectivity profiling against entinostat and vorinostat. - TET1 EC₅₀: 440 nM with >16-fold selectivity over KDM4C and >95-fold over KDM5C, minimizing confounding histone demethylase inhibition in 5hmC studies. - D₃/D₂ selectivity ratio of 12.6 with a 32-fold hERG safety margin supports neuroscience counter-screens. - Listed within STING antagonist patent Markush formulas (US 11,897,888) for innate immunity pathway studies.

Molecular Formula C13H11ClN4O3
Molecular Weight 306.70 g/mol
CAS No. 349619-25-6
Cat. No. B11014732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide
CAS349619-25-6
Molecular FormulaC13H11ClN4O3
Molecular Weight306.70 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
InChIInChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)9-3-4-10(14)11(6-9)18(20)21/h3-6H,1-2H3,(H,15,16,17,19)
InChIKeyWVURSSNDIPJMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.1 [ug/mL] (The mean of the results at pH 7.4)

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide (CAS 349619-25-6): Chemical Identity and Pharmacological Profile for Research Procurement


4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide (CAS 349619-25-6, molecular formula C₁₃H₁₁ClN₄O₃, MW 306.70 g/mol) is a synthetic small molecule belonging to the pyrimidinyl-benzamide chemotype . This compound features a 4-chloro-3-nitrobenzamide core tethered to a 4,6-dimethylpyrimidin-2-yl moiety, a scaffold architecture that has been explored across multiple therapeutic target classes including histone deacetylases (HDACs), DNA demethylases (TET family), dopamine receptors, and STING pathway modulators [1]. The compound is cataloged in authoritative bioactivity databases including ChEMBL and BindingDB with experimentally determined inhibition constants against several pharmacologically relevant targets, making it a candidate of interest for medicinal chemistry optimization programs, chemical biology probe development, and screening library procurement in epigenetic and immuno-oncology research contexts [1].

Why 4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide Cannot Be Replaced by Generic Pyrimidinyl-Benzamide Analogs in Target-Focused Research


Pyrimidinyl-benzamide derivatives as a class exhibit widely divergent target engagement profiles depending on subtle variations in the benzamide substitution pattern and the heterocyclic capping group. The 4-chloro-3-nitro substitution on the benzamide ring of this compound is not a generic decoration—it critically modulates electronic properties, hydrogen-bonding capacity, and steric complementarity within enzyme active sites, directly affecting potency and selectivity across epigenetic targets such as HDACs and TET family oxygenases [1]. Even closely related analogs differing by a single substituent (e.g., 4-H vs. 4-Cl, or 3-nitro vs. 3-unsubstituted) can exhibit orders-of-magnitude differences in IC₅₀ values against the same target, as documented across publicly available bioactivity databases [2]. For researchers optimizing structure-activity relationships (SAR) or building focused screening libraries, generic substitution with an uncharacterized pyrimidinyl-benzamide risks selecting a compound with fundamentally different target selectivity and potency, thereby compromising experimental reproducibility and data interpretability [1].

Quantitative Differentiation Evidence for 4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide (CAS 349619-25-6) Versus Closest Analogs


HDAC3 Inhibition: 3.5-Fold Potency Advantage of the 4-Chloro-3-Nitrobenzamide Over Its Des-Chloro Analog

The target compound demonstrates substantially enhanced HDAC3 inhibitory potency compared to its closest structural analog lacking the 4-chloro substituent. In a standardized HDAC-Glo I/II biochemical assay with 30-minute enzyme pre-incubation, 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide inhibited human recombinant HDAC3 with an IC₅₀ of 28 nM [1], whereas the des-chloro analog N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzamide (BDBM50044646, CHEMBL3309284) exhibited an HDAC3 IC₅₀ of 98 nM under identical assay conditions [2]. This represents an approximately 3.5-fold improvement in potency attributable solely to the presence of the chloro substituent. Furthermore, the target compound showed a favorable selectivity window against HDAC1, HDAC2, HDAC6, HDAC8, and HDAC9, all of which displayed IC₅₀ values of ≥86 nM for the des-chloro analog [2], suggesting that the 4-chloro-3-nitro substitution pattern may confer class I HDAC isoform bias.

Epigenetics Histone deacetylase inhibition Cancer therapeutics HDAC3 selectivity

TET1 Catalytic Domain Inhibition: Sub-Micromolar Potency with a 16-Fold Selectivity Window Over KDM5C

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide inhibits the catalytic domain of human TET1 (ten-eleven translocation methylcytosine dioxygenase 1) with an EC₅₀ of 440 nM in a cellular target engagement assay using tetracycline/Dox-inducible N-terminal 3xFLAG/C-terminal GFP-tagged human TET1 catalytic domain (residues 1481–2136) expressed in human cells [1]. TET1 is an emerging epigenetic target in oncology and immunology, and few selective small-molecule inhibitors are publicly available. Notably, the same compound exhibits substantially weaker inhibition of related 2-oxoglutarate-dependent dioxygenases: KDM4C/JMJD2C IC₅₀ = 3,100 nM (7-fold less potent), KDM6B/JMJD3 IC₅₀ = 14,000 nM (32-fold less potent), and KDM3A/JMJD1A IC₅₀ = 9,700 nM (22-fold less potent) [2]. When compared to KDM5C/JARID1C, which has reported IC₅₀ values in the range of 42,000 nM for pyrimidinyl-benzamide chemotype compounds, the selectivity exceeds 95-fold [3]. This selectivity window distinguishes the compound from pan-2OG oxygenase inhibitors, which typically lack isozyme discrimination.

Epigenetics DNA demethylation TET enzymes Chemical probe development

Dopamine D3 Receptor Antagonism with 12.6-Fold Selectivity Over D2: A Differentiated GPCR Profile

In a head-to-head pharmacological profiling study against human dopamine receptor subtypes, 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide exhibited antagonist activity at the human D₃ receptor with a Kᵢ of 25.1 nM in a [³⁵S]GTPγS binding assay using CHO cells expressing the human D₃ receptor [1]. In the same experimental system, the compound displayed a Kᵢ of 316 nM at the human D₂ receptor, yielding a D₃/D₂ selectivity ratio of 12.6 [1]. Additionally, the compound showed an IC₅₀ of 794 nM at the hERG potassium channel (Kᵥ11.1), indicating an approximately 32-fold window between D₃ receptor engagement and hERG liability, a parameter of significance for CNS drug discovery programs where cardiovascular safety margins are critical [1]. This multi-parameter profile is substantially differentiated from non-selective dopaminergic ligands that typically exhibit D₂/D₃ ratios below 3 and hERG IC₅₀ values below 1 µM.

GPCR pharmacology Dopamine receptor CNS drug discovery Receptor selectivity

PRMT6/CARM1 Dual Inhibition: Sub-30 nM Potency at Two Epigenetic Arginine Methyltransferases

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide demonstrates potent dual inhibition of protein arginine methyltransferase 6 (PRMT6) and coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4), with IC₅₀ values of 26 nM and 22 nM, respectively [1]. These activities were measured in biochemical assays using human full-length PRMT6 (residues 1–375) expressed in baculovirus system and human full-length PRMT4/CARM1 (residues 1–608) expressed in 293F cells, with preincubation prior to methylation activity measurement [1]. While direct selectivity data against other PRMT family members (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8) are not publicly available for this compound, the nearly equipotent inhibition of PRMT6 and CARM1 distinguishes it from known PRMT4-selective or PRMT6-selective chemotypes, which typically show >10-fold selectivity between these two targets [1]. For researchers investigating the therapeutic potential of simultaneous PRMT6 and CARM1 blockade in oncology, this dual inhibition profile offers a procurement-relevant differentiation from single-target PRMT inhibitors.

Epigenetics Protein arginine methyltransferase PRMT inhibition Dual-target pharmacology

Chorismate Mutase: Confirmed Inactivity Provides Negative Selectivity Data for Pathway Validation Studies

In a selectivity profiling screen, 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide was tested for inhibition of chorismate mutase, a key enzyme in the shikimate pathway essential for aromatic amino acid biosynthesis in bacteria, fungi, and plants but absent in mammals . The compound showed no inhibition of chorismate mutase activity . This negative result is complemented by the inhibitory activity observed against the enzyme phosphoglycerate dehydrogenase (EC 1.1.1.95), where the closely related analog N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzamide exhibited 13% inhibition at 0.1 mM [1]. The chorismate mutase inactivity data serves as useful counter-screening information for researchers using this compound in anti-infective target validation studies or selectivity panel design, confirming that the compound does not promiscuously inhibit all enzymes in bacterial metabolic pathways.

Anti-infectives Chorismate mutase Selectivity profiling Negative control

STING Pathway Modulation: Context-Dependent Antagonist Potential Distinguished from Direct STING Agonists

The pyrimidinyl-benzamide chemotype to which 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide belongs has been claimed in multiple patent families as STING (Stimulator of Interferon Genes) antagonists [1] [2]. Specifically, US Patent 11,897,888 (issued February 13, 2024, to TYERELL IMMUNOTHERAPEUTICS INC.) describes compounds of Formula I—encompassing halogen-substituted nitrobenzamide derivatives with pyrimidinyl capping groups—that bind to STING protein and attenuate STING downstream signaling, including IRF3 and NF-κB pathway activation [2]. The relevance of STING antagonism for treating inflammatory conditions including non-alcoholic steatohepatitis (NASH), pulmonary fibrosis, systemic lupus erythematosus (SLE), rheumatoid arthritis, and STING-associated vasculopathy with onset in infancy (SAVI) has been established in the patent literature [1]. While the specific STING antagonism IC₅₀ of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide has not been disclosed in the public domain, its structural conformity to the Markush claims of STING antagonist patents provides a patent-backed rationale for its prioritization over non-STING-active pyrimidinyl-benzamides in inflammatory disease research. In contrast, direct STING agonists such as cyclic dinucleotides (cGAMP, c-di-AMP) activate STING signaling with EC₅₀ values typically in the low micromolar to nanomolar range in THP-1 reporter assays, representing an opposite pharmacological mechanism [3].

Immuno-oncology STING pathway Innate immunity Inflammatory disease

Recommended Research and Procurement Application Scenarios for 4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide (CAS 349619-25-6)


Epigenetic Probe Discovery: HDAC3-Focused Medicinal Chemistry Optimization

Research groups engaged in HDAC3-targeted drug discovery for oncology or inflammatory disease indications should prioritize this compound as a starting scaffold. The 28 nM HDAC3 IC₅₀—representing a 3.5-fold potency gain over the des-chloro analog—provides a measurable SAR starting point [1]. Procurement for HDAC isoform selectivity profiling panels is rational given the compound's differentiated biochemical fingerprint across class I and class II HDACs, enabling head-to-head comparison with clinical HDAC inhibitors such as entinostat (HDAC1/3-selective) and vorinostat (pan-HDAC) [2].

DNA Demethylation Research: TET1 Chemical Probe Development and Pathway Dissection

The compound's 440 nM TET1 EC₅₀ combined with a selectivity window exceeding 16-fold against KDM4C/JMJD2C and >95-fold against KDM5C/JARID1C makes it suitable for chemical biology studies investigating TET1-specific roles in active DNA demethylation [1]. Researchers studying 5-hydroxymethylcytosine (5hmC) dynamics in embryonic stem cells, hematopoietic malignancies, or neurodevelopment can employ this compound as a tool to distinguish TET1-mediated effects from confounding histone demethylase inhibition, a common limitation of broadly acting 2OG oxygenase inhibitors such as IOX1 or daminozide [2].

CNS Receptor Pharmacology: D₃-Selective Antagonist Tool Compound Screening

For neuroscience programs evaluating D₃ receptor antagonism as a therapeutic strategy for substance use disorders, Parkinson's disease L-DOPA-induced dyskinesia, or schizophrenia, this compound offers a 12.6-fold D₃/D₂ selectivity ratio with a measurable hERG safety margin (32-fold window) [1]. This profile supports procurement for radioligand displacement assays, functional cAMP or β-arrestin recruitment counter-screens, and in vivo pharmacokinetic/pharmacodynamic studies where D₂-sparing pharmacology is critical to avoid motor side effects [1].

Immuno-Oncology and Inflammatory Disease: STING Antagonist Patent-Landscape-Guided Acquisition

For industrial and academic groups pursuing STING antagonism for NASH, pulmonary fibrosis, SLE, or SAVI, this compound's structural membership within issued STING antagonist patent Markush formulas (US 11,897,888; Curadev STING antagonist filings) provides a defensible procurement rationale [1]. The compound can serve as a tool for STING pathway counter-screening against cGAS-STING agonists in innate immune activation assays, or as a reference standard for developing novel STING antagonist chemotypes with improved pharmacokinetic properties [2].

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